molecular formula C12H14N2O B11793253 7-Amino-1-ethyl-2-methylquinolin-4(1H)-one

7-Amino-1-ethyl-2-methylquinolin-4(1H)-one

Cat. No.: B11793253
M. Wt: 202.25 g/mol
InChI Key: XFPTZOSXFDHFLP-UHFFFAOYSA-N
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Description

7-Amino-1-ethyl-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, holds potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-ethyl-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a substituted aniline.

    Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1-ethyl-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-Amino-1-ethyl-2-methylquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinic Acid: A neuroactive compound with a similar structure.

Uniqueness

7-Amino-1-ethyl-2-methylquinolin-4(1H)-one is unique due to its specific substitutions, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

7-amino-1-ethyl-2-methylquinolin-4-one

InChI

InChI=1S/C12H14N2O/c1-3-14-8(2)6-12(15)10-5-4-9(13)7-11(10)14/h4-7H,3,13H2,1-2H3

InChI Key

XFPTZOSXFDHFLP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=C(C=C2)N)C

Origin of Product

United States

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